Methyl 2-methylbenzenesulfonate
Overview
Description
Methyl 2-methylbenzenesulfonate is an organic compound with the molecular formula C8H10O3S. It is also known as this compound. This compound is a derivative of benzenesulfonic acid, where the hydrogen atom in the sulfonic acid group is replaced by a methyl group. It is commonly used in organic synthesis and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methylbenzenesulfonate can be synthesized through the esterification of 2-methylbenzenesulfonic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of benzenesulfonic acid, 2-methyl-, methyl ester involves the sulfonation of toluene to produce 2-methylbenzenesulfonic acid, followed by esterification with methanol. The sulfonation reaction is typically carried out using fuming sulfuric acid or sulfur trioxide as the sulfonating agents. The esterification step is similar to the laboratory synthesis, involving the use of a strong acid catalyst and reflux conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Hydrolysis: The ester can be hydrolyzed back to the corresponding sulfonic acid and methanol in the presence of aqueous acid or base.
Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols, often with the addition of a base to neutralize the acidic by-products.
Hydrolysis: Acidic hydrolysis involves the use of dilute hydrochloric acid or sulfuric acid, while basic hydrolysis involves the use of sodium hydroxide or potassium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used for the oxidation of the methyl group.
Major Products Formed
Nucleophilic Substitution: Sulfonamides, sulfonate esters, and sulfonate thioesters.
Hydrolysis: 2-methylbenzenesulfonic acid and methanol.
Oxidation: 2-methylbenzenesulfonic acid and carboxylic acids.
Scientific Research Applications
Methyl 2-methylbenzenesulfonate has various applications in scientific research, including:
Organic Synthesis:
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Materials Science: It is used in the preparation of specialty polymers and resins.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions, including polymerization and oxidation reactions.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 2-methyl-, methyl ester involves its reactivity as an electrophile. The sulfonate group is highly electron-withdrawing, making the carbon atom adjacent to the sulfonate group susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, such as nucleophilic substitution and esterification. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Methyl 2-methylbenzenesulfonate can be compared with other similar compounds, such as:
Methyl benzenesulfonate: Similar structure but without the methyl group on the benzene ring.
Ethyl benzenesulfonate: Similar structure but with an ethyl group instead of a methyl group.
Methyl p-toluenesulfonate: Similar structure but with the sulfonate group in the para position relative to the methyl group on the benzene ring.
Uniqueness
The presence of the methyl group on the benzene ring in benzenesulfonic acid, 2-methyl-, methyl ester imparts unique reactivity and properties compared to its analogs. This structural feature influences its reactivity in nucleophilic substitution and oxidation reactions, making it a valuable compound in various chemical and industrial applications.
Properties
IUPAC Name |
methyl 2-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-7-5-3-4-6-8(7)12(9,10)11-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCVRQKOVCRCIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066885 | |
Record name | Benzenesulfonic acid, 2-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23373-38-8 | |
Record name | Benzenesulfonic acid, 2-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23373-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonic acid, 2-methyl-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023373388 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 2-methyl-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonic acid, 2-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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